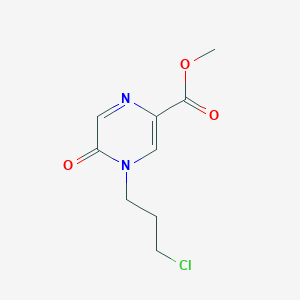
Bis(1,3-dichloropropan-2-yl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,3-dichloropropan-2-yl) phosphate: is a chemical compound with the molecular formula C6H11Cl4O4P . It is commonly used as a flame retardant in various industrial applications due to its high efficiency and stability . This compound is also known for its low volatility and good thermal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(1,3-dichloropropan-2-yl) phosphate is typically synthesized through the reaction of phosphoric acid with 1,3-dichloropropanol . The reaction is carried out under controlled conditions, usually involving heating to a temperature range of 120-140°C in the presence of an inert atmosphere . The reaction mixture is then cooled, and the product is extracted and purified using suitable solvents .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity . The final product is often subjected to additional purification steps to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Bis(1,3-dichloropropan-2-yl) phosphate can undergo various chemical reactions, including hydrolysis , oxidation , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid and 1,3-dichloropropanol , while oxidation can produce phosphoric acid derivatives .
Aplicaciones Científicas De Investigación
Bis(1,3-dichloropropan-2-yl) phosphate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which bis(1,3-dichloropropan-2-yl) phosphate exerts its effects involves the inhibition of cell growth and induction of apoptosis . At lower concentrations, it inhibits cell growth, while at higher concentrations, it affects cell viability and induces toxicity . The compound interacts with cellular pathways, leading to increased expression of anti-apoptotic proteins and activation of caspase-3 , a key enzyme in the apoptosis pathway .
Comparación Con Compuestos Similares
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Another flame retardant with similar chemical structure and properties.
Tris(2-chloroethyl) phosphate (TCEP): A related compound used as a flame retardant but with different toxicity profiles.
Tris(2,3-dibromopropyl) phosphate (TDBPP): A brominated flame retardant with higher efficacy but also higher toxicity.
Uniqueness: Bis(1,3-dichloropropan-2-yl) phosphate is unique due to its chlorinated structure , which provides high flame retardant efficiency while maintaining low volatility and good thermal stability . Its relatively low toxicity compared to other flame retardants makes it a preferred choice in various applications .
Propiedades
Fórmula molecular |
C6H10Cl4O4P- |
|---|---|
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
bis(1,3-dichloropropan-2-yl) phosphate |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/p-1 |
Clave InChI |
NNKRUBFJSSBFSS-UHFFFAOYSA-M |
SMILES canónico |
C(C(CCl)OP(=O)([O-])OC(CCl)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)



![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)

![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)


![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)



![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)
